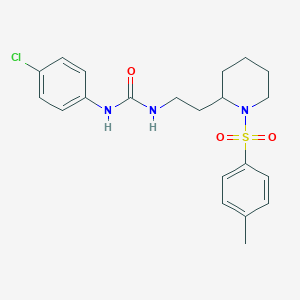

1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a derivative of 1,3-disubstituted ureas, which are a class of organic compounds characterized by the presence of a urea linkage between two carbon-containing substituents. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of related 1,3-disubstituted ureas, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, 1-isocyanatoadamantane was prepared by reacting diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, achieving a yield of 85% . Although the specific synthesis of this compound is not detailed, similar synthetic routes could be employed, substituting the appropriate isocyanate and amine precursors.

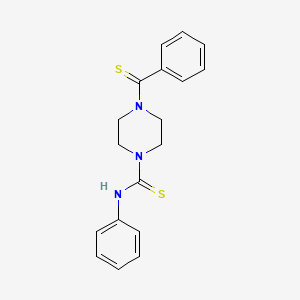

Molecular Structure Analysis

The molecular structure of 1,3-disubstituted ureas is characterized by a central urea moiety flanked by various substituents that can significantly influence the compound's properties. The presence of a 4-chlorophenyl group suggests potential for aromatic interactions, while the tosylpiperidin-2-yl group could introduce steric bulk and influence the compound's three-dimensional conformation.

Chemical Reactions Analysis

1,3-Disubstituted ureas can participate in various chemical reactions, particularly those involving the urea functional group. The papers do not provide specific reactions for the compound , but related compounds have been synthesized and evaluated for their potential as anticancer agents . The reactivity of the urea group, along with the presence of chloroethyl and aryl substituents, could be explored for similar bioactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas are influenced by their substituents. The provided papers do not discuss the specific properties of this compound, but related compounds with chlorophenyl groups have been synthesized with yields ranging from 33–80% . The cytotoxicity of similar 1-aryl-3-(2-chloroethyl) ureas has been evaluated, indicating potential biological activity . The physical properties such as solubility, melting point, and stability would be expected to be affected by the specific substituents present in the molecule.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(4-Chlorophenyl)-related urea derivatives have been studied for their corrosion inhibition performance, particularly for mild steel in acidic environments. This research has revealed that such compounds can efficiently inhibit corrosion, acting through adsorption on the steel surface to form a protective layer. This mode of action involves mixed inhibition mechanisms, confirmed by various electrochemical methods. The findings suggest potential applications in metal preservation and anticorrosion treatments in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).

GPR14/Urotensin-II Receptor Agonism

Research into nonpeptidic agonists of the GPR14/urotensin-II receptor has identified compounds with a 3-(4-chlorophenyl) structure as significant. These compounds have been shown to act as selective agonists for the receptor, highlighting their utility as pharmacological tools and potential therapeutic leads. The specificity and potency of these agonists make them valuable for studying the receptor's role in various physiological and pathological processes (Croston et al., 2002).

Insecticidal Activity

Compounds structurally related to 1-(4-Chlorophenyl) have shown promise as novel insecticides. Studies demonstrate their mechanism of action involves interference with cuticle deposition, leading to an inability to moult or pupate in insect larvae. This unique mode of action, distinct from traditional insecticides, points towards the development of new pest control strategies with potentially lower risks of resistance development (Mulder & Gijswijt, 1973).

Anticonvulsant Properties

Investigations into compounds with chlorophenylurea structures have also uncovered anticonvulsant properties. These studies have shown that certain urea derivatives can modulate bioelectric activity and ion content in brain structures, providing insights into novel treatments for convulsive disorders. The modulation of sodium and potassium ions, in particular, suggests a direct impact on neuronal excitability (Vengerovskii, Vaizova, Smagina, & Khudoleĭ, 2014).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S/c1-16-5-11-20(12-6-16)29(27,28)25-15-3-2-4-19(25)13-14-23-21(26)24-18-9-7-17(22)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYMZFWIOYIHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)

![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)

![Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate](/img/structure/B2545419.png)

![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2545430.png)

![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)

![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)

![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)